1-Methyl-1H-pyrazol-5-ol hydrochloride
Overview
Description
1-Methyl-1H-pyrazol-5-ol hydrochloride is a pyrazole derivative . It is used as an intermediate in the preparation of herbicides . The molecular formula of this compound is C4H7ClN2O and it has a molecular weight of 134.56 .
Synthesis Analysis
The synthesis of 1-Methyl-1H-pyrazol-5-ol hydrochloride involves a mixture of hydrazine and acetoacetic ester which is refluxed in ethanol for 10 minutes with the addition of concentrated HCl . Upon cooling, a yellow precipitate is formed .Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-pyrazol-5-ol hydrochloride consists of a pyrazole ring bound to a methyl group . The pyrazole ring is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .Scientific Research Applications
Antidiabetic Agents
1-Methyl-1H-pyrazol-5-ol hydrochloride has been investigated as an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These compounds serve as selective and orally active dipeptidylpeptidase 4 (DPP-4) inhibitors, which play a crucial role in managing diabetes .
Antiparasitic Activity
Researchers have explored the antileishmanial and antimalarial potential of 1-Methyl-1H-pyrazol-5-ol hydrochloride. In particular, compound 13, derived from this scaffold, exhibited potent in vitro antipromastigote activity against Leishmania parasites. Molecular simulation studies revealed its favorable binding pattern within the active site of LmPTR1, a key enzyme in Leishmania .
Anti-Inflammatory Properties
The pyrazole scaffold, including 1-Methyl-1H-pyrazol-5-ol hydrochloride, has demonstrated anti-inflammatory effects. These properties make it a promising candidate for further exploration in drug development .
Antioxidant Potential
Studies have hinted at the antioxidant activity of this compound. Antioxidants play a crucial role in protecting cells from oxidative stress and may have implications in various health conditions .
Analgesic and Anticonvulsant Effects
While more research is needed, the pyrazole derivatives, including 1-Methyl-1H-pyrazol-5-ol hydrochloride, have shown promise as potential analgesics and anticonvulsants. These properties could contribute to pain management and epilepsy treatment .
Herbicide Development
Interestingly, the pyrazole scaffold has been explored for herbicidal applications. Researchers investigate its effects on plant growth and weed control, aiming to develop environmentally friendly herbicides .
Safety And Hazards
1-Methyl-1H-pyrazol-5-ol hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
properties
IUPAC Name |
2-methyl-1H-pyrazol-3-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.ClH/c1-6-4(7)2-3-5-6;/h2-3,5H,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHLNHKKOLDIHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482478 | |
Record name | 1-Methyl-1H-pyrazol-5-ol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrazol-5-ol hydrochloride | |
CAS RN |
33641-16-6 | |
Record name | 1-Methyl-1H-pyrazol-5-ol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-pyrazol-5-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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